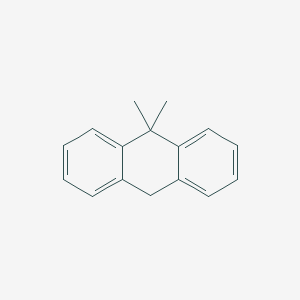

9,9-Dimethyl-9,10-dihydroanthracene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

10,10-dimethyl-9H-anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-16(2)14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWGDEVGYRDRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2CC3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482389 | |

| Record name | 10,10-dimethyl-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42332-94-5 | |

| Record name | 10,10-dimethyl-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 9,9 Dimethyl 9,10 Dihydroanthracene

Primary Synthetic Routes for 9,9-Dimethyl-9,10-dihydroanthracene

The formation of the this compound skeleton can be achieved through several distinct synthetic pathways. These include the reduction of corresponding anthracene (B1667546) derivatives, targeted alkylation of a pre-formed dihydroanthracene core, and other established protocols for building the fundamental tricyclic structure.

Reduction-Based Approaches from Anthracene Derivatives

A common strategy for synthesizing dihydroanthracene compounds involves the reduction of an appropriate anthracene-based precursor. For the synthesis of this compound, a logical precursor is 10,10-dimethylanthrone. The critical step in this approach is the reduction of the carbonyl group at the C9 position to a methylene (B1212753) group (CH₂).

Standard organic reduction methods are well-suited for this transformation. These include the Wolff-Kishner reduction and the Clemmensen reduction, both of which are designed to convert ketones into alkanes. wikipedia.orgwikipedia.org

Wolff-Kishner Reduction : This method utilizes hydrazine (N₂H₄) under basic conditions, typically with a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol. pharmaguideline.com The reaction proceeds through the formation of a hydrazone intermediate, which then eliminates nitrogen gas to yield the methylene group. wikipedia.org The strongly basic conditions make it a suitable alternative for substrates that are sensitive to acid. masterorganicchemistry.com

Clemmensen Reduction : This reaction employs a zinc-mercury amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. It is particularly effective for aryl-alkyl ketones. wikipedia.orgyoutube.com The substrate must be stable under strongly acidic conditions for this method to be viable. wikipedia.org

While these are established methods for carbonyl reduction, the specific application to 10,10-dimethylanthrone to produce this compound would follow these general principles.

Targeted Alkylation and Functionalization Strategies

A more direct and highly efficient method for the synthesis of 9,9-dialkyl-9,10-dihydroanthracenes, including the dimethyl derivative, involves the regioselective alkylation of 9,10-dihydroanthracene (B76342) itself. A notable example is a silicon-mediated approach that provides excellent yields and control. wikipedia.org

This process begins with the deprotonation and silylation of 9,10-dihydroanthracene to produce 9-(trimethylsilyl)-9,10-dihydroanthracene in high yield (>95%). wikipedia.org This intermediate is then subjected to a second deprotonation followed by alkylation. The introduction of a methyl group with methyl iodide (MeI) forms a 9-methyl-9-lithio-10-(trimethylsilyl) intermediate. A subsequent alkylation with a second equivalent of methyl iodide generates 9,9-dimethyl-10-(trimethylsilyl)-9,10-dihydroanthracene. The final step involves the removal of the trimethylsilyl (B98337) protecting group using a reagent like tetrabutylammonium fluoride (TBAF), which furnishes the desired this compound in impressive yields. wikipedia.org

| Step | Starting Material | Reagents | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | 9,10-Dihydroanthracene | 1) n-BuLi, TMEDA 2) TMSCl | 9-(Trimethylsilyl)-9,10-dihydroanthracene | >95% |

| 2 | 9-(Trimethylsilyl)-9,10-dihydroanthracene | 1) s-BuLi, TMEDA 2) MeI | 9-Methyl-10-(trimethylsilyl)-9,10-dihydroanthracene | - |

| 3 | 9-Methyl-10-(trimethylsilyl)-9,10-dihydroanthracene | 1) s-BuLi, TMEDA 2) MeI | 9,9-Dimethyl-10-(trimethylsilyl)-9,10-dihydroanthracene | - |

| 4 | 9,9-Dimethyl-10-(trimethylsilyl)-9,10-dihydroanthracene | TBAF | This compound | 96% |

Table 1: Silicon-Mediated Synthesis of this compound. Data sourced from Dhar et al. (1992). wikipedia.org

Other Established Synthetic Protocols for Dihydroanthracene Skeletons

Beyond direct reduction and alkylation, other fundamental organic reactions can be employed to construct the dihydroanthracene framework, which can then be functionalized.

One of the classic methods to produce the parent 9,10-dihydroanthracene is the Bouveault–Blanc reduction . This involves treating anthracene with sodium metal in ethanol, which selectively reduces the central ring. google.com The resulting 9,10-dihydroanthracene can then serve as a starting material for subsequent dimethylation, for instance, via the silicon-mediated pathway described previously. wikipedia.orggoogle.com

Friedel-Crafts reactions offer another avenue for building the tricyclic system. For example, the reaction of phthalic anhydride with benzene (B151609) can lead to 2-benzoylbenzoic acid. This can be reduced to 2-benzylbenzoic acid, which then undergoes intramolecular cyclization with an agent like polyphosphoric acid to form anthrone. stackexchange.com The anthrone can be subsequently methylated and reduced to yield the target compound. A more direct, albeit unexpected, Friedel-Crafts type synthesis has been observed where the reaction of benzene with ethyl monochloroacetate in the presence of aluminium chloride yields 9,10-dimethylanthracene (B165754), which can be reduced to the dihydroanthracene derivative.

Chemical Modifications and Derivative Synthesis

The this compound scaffold can be further modified to introduce a variety of functional groups or heteroatoms. These derivatizations are key to tuning the molecule's properties for specific applications.

Introduction of Heteroatoms into the Dihydroanthracene Framework (e.g., Boron-Containing Derivatives)

Incorporating heteroatoms such as boron and nitrogen into the dihydroanthracene framework creates compounds with unique electronic and photophysical properties. While not starting from this compound itself, the synthesis of 9,10-dihydro-9-aza-10-boraanthracene derivatives illustrates the modification of the core structure.

One synthetic approach starts with bis(2-bromophenyl)amine. Treatment with n-butyllithium followed by reaction with boron trichloride (BCl₃) leads to a chlorine-substituted 9,10-dihydro-9-aza-10-boraanthracene. This B-Cl moiety is highly versatile and can be substituted by reacting it with various aryllithium reagents, allowing for the introduction of a wide range of functional groups onto the boron atom.

Synthesis of Halogenated and Alkylated Derivatives

The aromatic rings of the dihydroanthracene skeleton are amenable to electrophilic substitution reactions, such as halogenation. The synthesis of a brominated derivative of the this compound framework has been reported. chem-station.com

A multi-step synthesis has been developed to produce 2-bromo-10,10-dimethyl-9,10-dihydroanthracene-9-ol. The process involves the reaction of 2-((3-bromobenzyl)hydroxymethyl)phenyl)propan-2-ol with boron tribromide, which induces a cyclization to form the halogenated dihydroanthracene derivative. chem-station.com Although this product contains a hydroxyl group at the C9 position, it demonstrates a viable route to incorporating a bromine atom onto one of the outer aromatic rings of the core structure.

Further alkylation of the aromatic rings can also be achieved, although direct Friedel-Crafts alkylation on this compound may be complicated by the existing alkyl groups. However, the silicon-mediated synthesis described in section 2.1.2 is versatile and can be used to introduce a wide variety of alkyl groups at the C9 position, not just methyl groups, leading to a broad class of 9,9-dialkyl-9,10-dihydroanthracene derivatives. wikipedia.org

| Derivative Type | Example Compound | Key Reagents/Method | Reference |

|---|---|---|---|

| Halogenated | 2-Bromo-10,10-dimethyl-9,10-dihydroanthracene-9-ol | Cyclization with Boron Tribromide | chem-station.com |

| Alkylated (General) | 9,9-Dialkyl-9,10-dihydroanthracenes | Silicon-mediated regioselective dialkylation | wikipedia.org |

| Heteroatom (Boron) | Chlorine-substituted 9,10-dihydro-9-aza-10-boraanthracene | Reaction of bis(2-bromophenyl)amine with nBuLi and BCl₃ |

Table 2: Examples of Chemical Modifications and Derivative Synthesis.

Stereoselective Synthesis of this compound Analogues (e.g., cis/trans Isomers)

The gem-dimethyl substitution at the C9 position of this compound precludes the formation of traditional cis/trans isomers at this site. However, stereoselectivity becomes a critical consideration in the synthesis of analogues where chirality is introduced at other positions, such as C10 or on the peripheral aromatic rings. Research has demonstrated methods to achieve high stereocontrol in the synthesis of related 9,9-dialkyl-9,10-dihydroanthracene derivatives.

A notable strategy involves a silicon-mediated approach that allows for the regioselective and stereoselective introduction of different alkyl groups at the C9 and C10 positions. acs.org This process begins with the deprotonation and subsequent silylation of 9,10-dihydroanthracene to produce 9-(trimethylsilyl)-9,10-dihydroanthracene. acs.org Further deprotonation followed by alkylation yields 9-alkyl-9-(trimethylsilyl)-9,10-dihydroanthracenes. acs.org A subsequent deprotonation with n-butyllithium (n-BuLi) generates a 10-lithio derivative. This intermediate undergoes a rearrangement to form a more stable 9-alkyl-9-lithio-10-(trimethylsilyl) intermediate, which is then alkylated. acs.org This sequence has been shown to produce single stereoisomers, a result confirmed by NMR and X-ray crystallography for specific derivatives. acs.orgresearchgate.net The stereochemical outcome is dictated by the thermodynamic stability of the intermediates and the steric approach of the electrophiles.

Another foundational method for creating stereochemically defined dihydroanthracene cores is the Diels-Alder reaction. scribd.com The cycloaddition between a diene, such as anthracene, and a dienophile is a stereospecific process where the stereochemistry of the reactants is preserved in the final product. scribd.com This principle allows for the synthesis of complex, bridged dihydroanthracene structures with fixed stereochemistry.

| Starting Material | Key Reagents | Intermediate | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| 9-(Trimethylsilyl)-9,10-dihydroanthracene | 1. n-BuLi 2. Alkyl Halide (RX) | 9-Alkyl-9-(trimethylsilyl)-9,10-dihydroanthracene | 9,9-Dialkyl-10-(trimethylsilyl)-9,10-dihydroanthracene | Formation of a single stereoisomer | acs.orgresearchgate.net |

| Anthracene | Maleic Anhydride | Diels-Alder Adduct | 9,10-Dihydroanthracene-9,10-α,β-succinic anhydride | Stereospecific [4+2] cycloaddition | scribd.com |

Incorporation into Polymeric Architectures

The rigid, bulky structure of the this compound scaffold makes it an attractive building block for creating polymers with unique properties, such as high thermal stability and microporosity. orientjchem.orgorientjchem.org Derivatives of this compound have been successfully used as monomers in the synthesis of various polymer architectures.

One significant example is the creation of a novel Tröger base polymer. orientjchem.orgorientjchem.org The monomer, 2,6(7)-diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene, is synthesized from anthracene through a multi-step process involving alkylation, nitration, and reduction. orientjchem.orgorientjchem.org This diamino monomer is then polymerized via condensation with dimethoxymethane in the presence of trifluoroacetic acid to yield a microporous polymer. orientjchem.orgorientjchem.org The resulting material exhibits good thermal stability (up to ~377°C) and a significant BET surface area of 368.6 m²/g, making it suitable for applications like gas separation. orientjchem.orgorientjchem.org

Another approach involves the synthesis of poly(arylene ethynylene)s (PAEs). A 9,10-bis(dibromomethylene)-9,10-dihydroanthracene derivative serves as the monomer for a reductive, dehalogenative homocoupling reaction using n-BuLi/CuCN as the reducing agent. thieme-connect.de This method produces a fully soluble poly(9,10-anthrylene ethynylene) with a disordered arrangement of chromophores along the polymer backbone. thieme-connect.de

Furthermore, the dihydroanthracene core can be incorporated as a bulky pendant group to modify the properties of existing polymer families. For instance, 9,10-dihydroanthracene-9,10-α,β-succinic anhydride (DASA) can be reacted with 5-aminoisophthalic acid to create a diacid monomer. tandfonline.com This monomer, containing a dibenzobarrelene pendant group derived from the dihydroanthracene structure, can then be polymerized with various aromatic diamines to form novel polyamides. tandfonline.com The inclusion of this bulky group disrupts polymer chain packing, leading to enhanced solubility in organic solvents and excellent thermal stability, with decomposition temperatures starting around 430°C. tandfonline.com

| Polymer Type | Dihydroanthracene Monomer/Unit | Polymerization Method | Key Properties | Reference |

|---|---|---|---|---|

| Tröger Base Polymer | 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene | Condensation Polymerization | Thermal stability (~377°C), BET surface area (368.6 m²/g), Microporous | orientjchem.orgorientjchem.org |

| Poly(arylene ethynylene) | 9,10-Bis(dibromomethylene)-9,10-dihydroanthracene derivative | Reductive Homocoupling | Soluble, Disordered chromophore arrangement | thieme-connect.de |

| Polyamide | Dibenzobarrelene pendant group (from DASA) | Condensation Polymerization | High thermal stability (>430°C), Enhanced solubility | tandfonline.com |

Mechanistic Insights into Synthetic Transformations

Understanding the mechanisms of reactions involving the this compound scaffold is crucial for controlling reaction outcomes and designing new synthetic routes. The reactivity of this framework is governed by both its structural features and the electronic nature of its substituents.

A key mechanistic aspect is highlighted by the silicon-mediated regioselective dialkylation of 9,10-dihydroanthracene. acs.org The reaction proceeds through a series of well-defined anionic intermediates. After the formation of a 9-alkyl-9-(trimethylsilyl)-9,10-dihydroanthracene, deprotonation occurs at the C10 position. The crucial mechanistic step is the subsequent rearrangement of the 10-lithio intermediate to the thermodynamically favored 9-alkyl-9-lithio-10-(trimethylsilyl) intermediate. acs.org This rearrangement, which involves the migration of the lithium cation, dictates the regioselectivity of the second alkylation, ensuring that the second alkyl group is introduced exclusively at the C9 position. acs.org

The inherent reactivity of the 9,10-dihydroanthracene core is also linked to the bond dissociation energy of its C-H bonds at the 9- and 10-positions. These bonds are estimated to be about 20% weaker than typical C-H bonds, with a bond dissociation energy of approximately 78 kcal mol⁻¹. wikipedia.org This relative weakness facilitates hydrogen atom abstraction, explaining why 9,10-dihydroanthracene and its derivatives can act as effective hydrogen donors in various chemical and photochemical reactions. wikipedia.orgresearchgate.net

The photochemistry of dihydroanthracene derivatives also presents complex mechanistic pathways. For example, anthracene-9,10-endoperoxide, a related derivative, can undergo two competing primary reactions upon photolysis: cycloreversion to regenerate the parent hydrocarbon and molecular oxygen, or homolytic cleavage of the O-O bond to form a biradical intermediate. fu-berlin.de This biradical can then undergo further rearrangement to yield stable products. fu-berlin.de The preferred pathway is highly dependent on the structure of the endoperoxide. fu-berlin.de These studies provide insight into the potential for light-induced transformations of the dihydroanthracene framework.

Structural Elucidation and Conformational Analysis of 9,9 Dimethyl 9,10 Dihydroanthracene and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in providing a definitive solid-state structure of 9,9-dimethyl-9,10-dihydroanthracene. These studies offer a static picture of the molecule's conformation and how it arranges itself in a crystalline lattice.

Crystallographic Parameters and Unit Cell Determination

The crystal structure of this compound (C₁₆H₁₆) has been determined to be monoclinic. nih.govresearchgate.net The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal, have been precisely measured at a temperature of 173 K. nih.govresearchgate.net

Below is a table summarizing the key crystallographic data:

| Parameter | Value |

| Formula | C₁₆H₁₆ |

| Molecular Weight | 208.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 12.7042 (15) Å |

| b | 7.4882 (7) Å |

| c | 13.177 (2) Å |

| β | 107.787 (14)° |

| Volume | 1193.7 (3) ų |

| Z | 4 |

| Temperature | 173 K |

| Data sourced from references nih.govresearchgate.net |

Molecular Conformation Analysis (e.g., Boat Conformation of the Central Ring)

X-ray diffraction studies reveal that the central dihydroanthracene ring of this compound adopts a distinct boat conformation. nih.govresearchgate.netnih.gov This non-planar arrangement is a consequence of the sp³ hybridization of the C9 and C10 carbons. The puckering of this central ring results in a dihedral angle of 34.7(9)° between the mean planes of the two flanking benzene (B151609) rings. nih.govresearchgate.netnih.gov This boat shape is a common feature in related dihydroanthracene derivatives as well. nih.govresearchgate.netlsu.edu

The puckering parameters for the central ring have been quantified as Q = 0.4930 (13) Å, θ = 92.27 (15)°, and φ = 120.13 (15)°. nih.gov These values provide a detailed geometric description of the boat conformation.

Spatial Arrangement of Substituents (e.g., Axial and Equatorial Methyl Groups)

The two methyl groups attached to the C9 position are not spatially equivalent due to the boat conformation of the central ring. One methyl group occupies an axial position, pointing roughly perpendicular to the general plane of the ring system, while the other occupies an equatorial position, pointing more outwards from the side of the ring. nih.govresearchgate.netnih.gov This specific arrangement of the substituents is a direct consequence of the puckered nature of the central dihydroanthracene core.

Solution-State Conformational Dynamics

While X-ray crystallography provides a static view of the molecule in the solid state, the conformation of this compound in solution is dynamic.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Averaging

In solution, the boat conformation of the central ring of 9,10-dihydroanthracene (B76342) and its derivatives can undergo a ring inversion process. worktribe.com This process, often referred to as a "boat-to-boat" flip, leads to the interconversion of the axial and equatorial substituents. At room temperature, this inversion is typically fast on the NMR timescale. As a result, the signals for the axial and equatorial methyl groups in this compound would be averaged, leading to a single signal for the two methyl groups in the ¹H NMR spectrum. Similarly, the protons on the flanking aromatic rings that are chemically distinct in a static conformation can become equivalent due to this rapid conformational averaging, simplifying the observed NMR spectrum. chemicalbook.comumich.edu Detailed variable-temperature NMR studies would be required to slow down this inversion process sufficiently to observe the distinct signals for the individual conformers.

Influence of Substituents on Molecular Flexibility and Folding

The introduction of substituents onto the 9,10-dihydroanthracene framework can significantly alter the molecule's flexibility and its preferred conformation. The nature and position of these substituents influence the electronic and steric properties of the molecule, thereby affecting the folding of the dihydroanthracene system. nih.govrsc.org

For instance, in 9,10-diamino-substituted anthracenes, the identity of the N-substituents plays a crucial role in the molecular structure of their oxidized forms. nih.gov While the anthrylene moiety of 9,10-bis(N,N-di(p-anisyl)amino)anthracene maintains its planarity upon two successive one-electron oxidations, derivatives like 9,10-bis(N,N-dimethylamino)anthracene and 9,10-bis(N-p-anisyl-N-methylamino)anthracene undergo a significant structural change to a butterfly-like conformation during a two-electron oxidation process. nih.gov This difference in behavior is attributed to the varying degrees of mixing between the amine-localized and anthrylene-localized frontier molecular orbitals, which is dictated by the nature of the N-substituents. nih.gov

Furthermore, the electronic effects of substituents at the 9-position of anthracene (B1667546) derivatives have a clear impact on their thermal and photochemical reactivity. rsc.orgresearchgate.net Both electron-donating and electron-withdrawing groups can influence the thermal stability of the corresponding photodimers. A stronger electronic effect, regardless of its nature, generally leads to faster thermal dissociation kinetics and thus lower thermal stability. rsc.orgresearchgate.net This highlights the tunability of the molecular properties of the dihydroanthracene scaffold through judicious selection of substituents.

The table below summarizes the crystallographic data for this compound. nih.govresearchgate.net

| Crystal Data | |

| Chemical Formula | C₁₆H₁₆ |

| Molar Mass (g·mol⁻¹) | 208.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.7042 (15) |

| b (Å) | 7.4882 (7) |

| c (Å) | 13.177 (2) |

| β (°) | 107.787 (14) |

| Volume (ų) | 1193.7 (3) |

| Z | 4 |

| Temperature (K) | 173 |

| Radiation Type | Mo Kα |

| μ (mm⁻¹) | 0.07 |

| Crystal Size (mm) | 0.38 × 0.32 × 0.25 |

Theoretical Stereochemical Factors and Predictive Models

The stereochemistry of this compound and its derivatives is governed by a combination of steric and electronic factors that dictate the preferred spatial arrangement of atoms. Theoretical models and computational methods are invaluable tools for predicting and understanding these stereochemical aspects.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique in studying the conformation of these molecules in solution. For instance, NMR evidence has suggested that 9-alkyl-9,10-dihydroanthracenes may exist in a pseudo-axial conformation. rsc.org This preference is a result of the interplay between the steric bulk of the alkyl group and the conformational flexibility of the dihydroanthracene ring system.

Predictive models for the stereochemistry of these compounds often consider the energetic favorability of different conformers. The boat conformation of the central ring in this compound, with its axial and equatorial methyl groups, represents a minimum energy state for the molecule in the solid phase. nih.govnih.gov The geometry of the 9,10-dihydroanthracene system is a central point of discussion in understanding the conformational analysis of its derivatives. worktribe.com

The development of predictive models also extends to understanding the outcomes of reactions involving these molecules. For example, in the Diels-Alder reaction between anthracene and maleic anhydride to form 9,10-dihydroanthracene-9,10-endosuccinic anhydride, the stereospecificity of the reaction preserves the stereochemistry of the reactants in the final product. scribd.com

Spectroscopic Characterization Techniques in 9,9 Dimethyl 9,10 Dihydroanthracene Research

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 9,9-Dimethyl-9,10-dihydroanthracene.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups and providing a unique "molecular fingerprint" for this compound. The IR spectrum of the related compound 9,10-diphenylanthracene (B110198) shows characteristic absorption bands. mdpi.com For instance, the stretching vibrations of the anthracene (B1667546) framework loop are observed around 1414 cm⁻¹ and the C-C bridge bond between the benzene (B151609) rings appears at 1294 cm⁻¹. mdpi.com The C-C skeleton vibrations of the phenyl and anthryl groups are found in the 1630–1350 cm⁻¹ region. mdpi.com Additionally, in-plane bending vibrations of monosubstituted benzene are located in the 1120–1010 cm⁻¹ range. mdpi.com

While a specific IR spectrum for this compound is not detailed in the provided results, the principles of IR spectroscopy for related anthracene derivatives suggest that characteristic peaks for the C-H stretching of the methyl groups and the aliphatic C-H stretches of the dihydroanthracene core would be present, alongside the aromatic C-H and C=C stretching vibrations of the benzene rings.

Raman spectroscopy offers complementary information to IR spectroscopy and is particularly useful for analyzing the skeletal vibrations of the molecule. In the study of 9,10-diphenylanthracene polymorphs, Raman spectra revealed distinct differences between crystal structures, highlighting its sensitivity to molecular conformation and packing. mdpi.com For example, one polymorph exhibited a Raman peak at 1020 cm⁻¹, while another showed a peak at 1029 cm⁻¹. mdpi.com A unique peak at 445 cm⁻¹ was also observed in one of the polymorphs. mdpi.com These differences underscore the diagnostic power of Raman spectroscopy in identifying structural variations.

The coupling of Raman spectroscopy with other techniques, such as X-ray diffraction, provides a comprehensive understanding of the material's properties. For instance, in the characterization of 9,10-diphenylanthracene crystals, Raman spectroscopy was used alongside single-crystal X-ray diffraction, fluorescence spectroscopy, and thermal analysis to build a complete picture of the structural and physical properties. mdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution.

The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra is crucial for confirming the molecular structure of this compound. For a series of Diels-Alder adducts of anthracene, detailed NMR data were collected using a 400 MHz spectrometer. umich.edu Although specific data for this compound is not explicitly provided, the methodology for assigning signals is transferable. For instance, in an N-octylmaleimide Diels-Alder adduct of anthracene, the protons at positions 9 and 10 appeared as a doublet at 4.77 ppm, attached to carbons at 45.6 ppm. umich.edu The aromatic protons and carbons displayed distinct signals that could be assigned based on their chemical environment and coupling patterns. umich.edu

For this compound, one would expect to see characteristic signals for the two methyl groups, the methylene (B1212753) protons at the 10-position, and the aromatic protons on the two benzene rings. The chemical shifts would be indicative of their specific electronic environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles and data from related compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C9-CH₃ | Singlet, ~1.5 | ~30-35 |

| C10-H₂ | Singlet, ~3.8 | ~35-40 |

| Aromatic-H | Multiplets, ~7.0-7.4 | ~125-145 |

| C9 | - | ~35-40 |

| C10 | - | ~35-40 |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for establishing the connectivity between protons and carbons. In the study of anthracene adducts, techniques like COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) were used to unambiguously assign all proton and carbon signals. umich.edu COSY spectra reveal proton-proton couplings, while HSQC and HMBC spectra correlate protons with their directly attached and long-range coupled carbons, respectively.

For this compound, a COSY spectrum would show correlations between the aromatic protons. An HSQC spectrum would link the methyl protons to the methyl carbons and the methylene protons to the C10 carbon. The crystal structure of this compound reveals that the central ring adopts a boat conformation, with the two methyl groups in axial and equatorial positions. nih.govnih.govresearchgate.net 2D NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to investigate the stereochemistry and spatial proximity of the methyl groups to other protons in the molecule.

Spin-lattice relaxation (T₁) measurements in NMR provide valuable information about the molecular dynamics of a compound. rsc.org The T₁ relaxation time is influenced by molecular motions that create fluctuating magnetic fields, such as molecular tumbling and internal rotations. rsc.orgnih.gov For large molecules or in viscous solutions, T₁ values can be long, impacting the experimental time needed for NMR data acquisition. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a pivotal tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy ground states to higher energy excited states. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.

The electronic structure of this compound is distinct from its fully aromatic analogue, anthracene. The presence of the two methyl groups at the C9 position and the saturation at the C9 and C10 positions disrupts the continuous π-conjugation across the central ring. researchgate.netnih.gov X-ray crystallography studies have confirmed that the central ring of the molecule adopts a non-planar boat conformation. researchgate.netnih.gov This three-dimensional structure isolates the π-systems of the two outer benzene rings.

Consequently, the UV-Vis spectrum of this compound is not expected to show the characteristic, well-defined vibrational bands of anthracene which appear at longer wavelengths (typically 300-380 nm). Instead, its spectrum is anticipated to resemble that of a substituted benzene derivative. The primary electronic transitions observed are π → π* transitions within the isolated benzene rings. libretexts.org These transitions typically occur at shorter wavelengths compared to extensively conjugated systems.

The absorption spectrum is therefore characterized by:

A strong absorption band below 220 nm, corresponding to the primary (E2) band of the benzene chromophore.

A weaker, structured band around 250-280 nm, corresponding to the secondary (B) or benzenoid band, which is symmetry-forbidden in unsubstituted benzene but becomes allowed due to substitution.

The lack of extended conjugation due to the sp³-hybridized C9 and C10 atoms results in the absence of significant absorption in the longer wavelength visible region, rendering the compound colorless.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns. For this compound (C₁₆H₁₆), the molecular weight is approximately 208.30 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M⁺•). chemguide.co.uk This molecular ion for this compound would appear at a mass-to-charge ratio (m/z) of approximately 208.

The molecular ion is energetically unstable and undergoes fragmentation to produce smaller, more stable ions. The fragmentation pathways are predictable based on the molecular structure. A primary and highly characteristic fragmentation step for this compound is the loss of a methyl radical (•CH₃) from the molecular ion. This loss is energetically favorable as it leads to the formation of a stable, resonance-delocalized carbocation.

The key fragmentation steps include:

Formation of the Molecular Ion (M⁺•): The initial ionization event produces the parent ion at m/z 208.

Loss of a Methyl Radical: The most prominent fragmentation involves the cleavage of a C-C bond to expel a methyl group (mass = 15), resulting in a strong peak at m/z 193 ([M-15]⁺). This fragment ion is likely a stabilized anthracenyl-like cation.

Further Fragmentation: The [M-15]⁺ ion can undergo further fragmentation, such as the loss of another methyl group or rearrangements, leading to other smaller fragment ions observed in the spectrum.

The following table summarizes the expected key fragments in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 208 | [C₁₆H₁₆]⁺• | C₁₆H₁₆ | Molecular Ion (Parent Peak) |

| 193 | [C₁₅H₁₃]⁺ | C₁₅H₁₃ | Loss of a methyl radical (•CH₃) from the molecular ion. This is often the base peak due to its high stability. |

| 178 | [C₁₄H₁₀]⁺• | C₁₄H₁₀ | Potential loss of both methyl groups as ethane, or sequential loss of H₂ and CH₃. Corresponds to the anthracene cation radical. |

This fragmentation pattern provides a definitive fingerprint for the identification of this compound in a sample and confirms the presence of the two methyl groups at a single saturated carbon atom.

Reactivity and Reaction Mechanisms of 9,9 Dimethyl 9,10 Dihydroanthracene Systems

Oxidation and Dehydrogenation Pathways

Conversion to Aromatic Anthracene (B1667546) Analogs

The dihydroanthracene core can be readily converted to its fully aromatic anthracene analog through oxidation and dehydrogenation. This process re-establishes the aromaticity of the central ring. A notable method involves oxidative dehydrogenation using a catalyst system composed of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and sodium nitrite (B80452) (NaNO2). dicp.ac.cn This system demonstrates high efficiency, achieving over 99% conversion of 9,10-dihydroanthracene (B76342) to anthracene with 99% selectivity at 120 °C and under 1.3 MPa of oxygen for 8 hours. dicp.ac.cn

The proposed mechanism for this catalytic cycle involves two coupled redox pairs: DDQ/DDQH2 and NO2/NO. dicp.ac.cn Initially, DDQ dehydrogenates 9,10-dihydroanthracene to form anthracene, with DDQ itself being reduced to DDQH2. dicp.ac.cn Concurrently, NaNO2 decomposes to nitric oxide (NO), which is then oxidized by O2 to nitrogen dioxide (NO2). dicp.ac.cn Subsequently, NO2 reoxidizes DDQH2 back to DDQ, completing the catalytic cycle. dicp.ac.cn

Another approach to the oxidation of 9,10-dihydroanthracene utilizes redox-active guanidines as proton-coupled electron transfer (PCET) reagents. researchgate.net For instance, the reaction with 2(PF6)2 in acetonitrile (B52724) at 60 °C for 50 hours yields anthracene, albeit with a modest 29% yield. researchgate.net

Formation of Peroxy Derivatives (e.g., 9,10-Dimethyl-9,10-peroxy-9,10-dihydroanthracene)

The formation of peroxy derivatives represents another significant oxidation pathway for dihydroanthracene systems. A key example is the synthesis of 9,10-Dimethyl-9,10-peroxy-9,10-dihydroanthracene. The structure of this compound has been confirmed by X-ray crystallography, revealing that the molecule is situated on a mirror plane. nih.govresearchgate.net The dihedral angle between the two benzene (B151609) rings is 53.07 (6)°. nih.govresearchgate.net The crystal structure is further characterized by the presence of intermolecular C-H⋯O hydrogen bonds. nih.govresearchgate.net

The formation of such peroxy compounds can sometimes be an unexpected outcome of reactions intended for other purposes. For example, a compound identified as 9,10-Dimethyl-9,10-peroxy-9,10-dihydroanthracene was reportedly formed during a Friedel–Crafts reaction of an alkyl halide with an aromatic hydrocarbon in the presence of aluminum chloride. researchgate.net

Substitution and Addition Reactions

Electrophilic Aromatic Substitution on Derived Systems (e.g., Nitration)

While the central ring of 9,9-dimethyl-9,10-dihydroanthracene is saturated, the flanking benzene rings can undergo electrophilic aromatic substitution. The electron density of the anthracene aromatic system is highest at the 9 and 10 positions, making these sites favorable for electrophilic attack in the parent anthracene molecule. quora.com However, in derived systems where these positions are saturated, substitution occurs on the outer aromatic rings.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions typically require an acid catalyst to activate the electrophile. masterorganicchemistry.com For instance, nitration of 9,10-anthracenedione derivatives, which share the tricyclic core, has been explored in the synthesis of various biologically active compounds. biointerfaceresearch.com

Reactions at the Saturated 9,10-Positions (e.g., Halogenation, Alkylation)

The saturated 9 and 10 positions of the dihydroanthracene scaffold are also reactive sites for substitution and addition reactions. The carbon-hydrogen bonds at these positions are notably weaker than typical C-H bonds, with an estimated bond dissociation energy of 78 kcal mol−1. wikipedia.org

Halogenation: Halogenation of dihydroanthracene derivatives can be achieved using various reagents. For instance, the reaction of 9,9,10,10-tetra(p-methoxyphenyl)-9,10-dihydro-9,10-distannaanthracene with acetyl chloride or tetrachlorogermane in the presence of aluminum chloride yields the corresponding 9,9,10,10-tetrachloro derivative. tandfonline.com Similarly, iodination of the same starting material produces the tetraiodo derivative. tandfonline.com

Alkylation: Alkylation at the 9 and 10 positions is a valuable method for synthesizing substituted dihydroanthracenes. A convenient synthesis of 9,9-dialkyl-9,10-dihydroanthracenes involves the use of a trimethylsilyl (B98337) (TMS) group to control the regiochemistry of alkylation. epa.gov The TMS group is subsequently removed to yield the desired 9,9-dialkylated product. epa.gov Another approach involves the reaction of anthraquinone (B42736) with Grignard reagents to produce 9,10-dialkyl-9,10-dihydroxyanthracenes, which can then be reduced to the corresponding 9,10-dialkylanthracenes. rsc.org

Photocyclization Reactions of Overcrowded Bistricyclic Aromatic Enes Incorporating Dihydroanthracene Units

Overcrowded bistricyclic aromatic enes (BAEs) that incorporate dihydroanthracene units can undergo photocyclization reactions. These complex molecules exhibit interesting dynamic stereochemistry. For example, the heteromerous BAE 2,2'-dimethyl-10-(9H-xanthylidene)-9(10H)-anthrone (DMXA) was synthesized and its structure and conformational dynamics were studied. huji.ac.il X-ray crystallography revealed that DMXA adopts an anti-folded conformation. huji.ac.il The study of its E,Z-diastereomerization provided insights into the energy barriers of these transformations. huji.ac.il While this specific example does not detail a photocyclization reaction, the synthesis and structural analysis of such complex systems containing dihydroanthracene moieties are crucial for understanding their potential photochemical reactivity.

Reactions with Organometallic Reagents (e.g., Methyl Lithium)

The reaction of this compound with organometallic reagents, such as methyl lithium, primarily involves the deprotonation of the methylene (B1212753) protons at the C-10 position. The acidity of these protons is enhanced by the adjacent aromatic rings. Strong bases, like organolithium compounds, can abstract a proton to form a carbanion.

While specific studies on the reaction of this compound with methyl lithium are not extensively detailed in the available literature, the reactivity can be inferred from related systems. For instance, the deprotonation of 9-(trimethylsilyl)-9,10-dihydroanthracene with n-butyllithium (n-BuLi) generates a 10-lithio derivative. This intermediate can then react with alkyl halides to produce 9,9-dialkyl-9,10-dihydroanthracenes. researchgate.net This suggests a similar pathway for this compound, where methyl lithium would act as the base.

The general reaction can be depicted as the formation of a 10-lithio-9,9-dimethyl-9,10-dihydroanthracene intermediate. This nucleophilic species can then participate in subsequent reactions, such as alkylation, if an appropriate electrophile is introduced.

Table 1: Reactivity of Dihydroanthracene Derivatives with Organolithium Reagents

| Dihydroanthracene Derivative | Organolithium Reagent | Primary Product Type | Reference |

| 9-(Trimethylsilyl)-9,10-dihydroanthracene | n-Butyllithium | 10-Lithio derivative | researchgate.net |

| 9,9,10,10-Tetraiodo-9,10-dihydro-9,10-distannaanthracene | Methyl Lithium | Dimethyl derivative | chemicalbook.com |

It is important to note that the choice of the organometallic reagent and reaction conditions can significantly influence the outcome. Organolithium reagents are highly reactive and can act as both strong bases and nucleophiles. youtube.com

Mechanistic Studies of Rearrangement Processes (e.g., Acid-Catalyzed Isomerizations)

Under acidic conditions, this compound can undergo rearrangement and dehydrogenation to form a more stable aromatic system. A notable acid-catalyzed reaction is its conversion to 9,10-dimethylanthracene (B165754).

The treatment of this compound with triphenylcarbenium tetrafluoroborate, a strong acid catalyst, leads to a rearranged and dehydrogenated product, 9,10-dimethylanthracene. thieme-connect.de The proposed mechanism for this isomerization likely involves a series of steps initiated by the interaction of the acid with the substrate.

A plausible mechanistic pathway involves the following key steps:

Protonation/Hydride Abstraction: The reaction may be initiated by the abstraction of a hydride ion from the C-10 position by the triphenylcarbenium cation, generating a stabilized carbocation at the C-10 position.

Methyl Migration (Wagner-Meerwein Rearrangement): The resulting carbocation can then undergo a 1,2-methyl shift from the C-9 position to the C-10 position. This rearrangement leads to a more stable tertiary carbocation at C-9.

Deprotonation/Aromatization: The final step involves the loss of a proton from the C-10 methyl group and a proton from the C-9 position, or a subsequent oxidation step, leading to the formation of the fully aromatic 9,10-dimethylanthracene.

This type of acid-catalyzed rearrangement is a common feature in carbocation chemistry, aiming to produce a thermodynamically more stable product. In this case, the driving force is the formation of the highly stable, fully aromatic anthracene ring system.

Studies on related systems, such as the acid-catalyzed disproportionation of 10,10-bispyridinylmethyl-9,10-dihydroanthracen-9-ols to yield reduced dihydroanthracenes and oxidized anthrones, further illustrate the susceptibility of the dihydroanthracene framework to acid-induced transformations. researchgate.net

Table 2: Acid-Catalyzed Reactions of Dihydroanthracene Derivatives

| Starting Material | Acidic Reagent/Catalyst | Major Product(s) | Reaction Type | Reference |

| This compound | Triphenylcarbenium tetrafluoroborate | 9,10-Dimethylanthracene | Rearrangement/Dehydrogenation | thieme-connect.de |

| 10,10-Bispyridinylmethyl-9,10-dihydroanthracen-9-ols | Acid | 10,10-Bispyridinylmethyl-9,10-dihydroanthracenes and 10,10-Bispyridinylmethyl-9(10H)-anthrones | Disproportionation | researchgate.net |

These studies highlight the chemical versatility of the this compound system and its potential as a precursor for the synthesis of substituted anthracenes and other polycyclic aromatic compounds.

Photophysical Investigations of 9,9 Dimethyl 9,10 Dihydroanthracene and Its Luminescent Derivatives

Electroluminescence Characteristics and Potential for Light-Emitting Devices

Anthracene (B1667546) and its derivatives are widely used in organic light-emitting diodes (OLEDs) as emitting materials, as well as hole and electron transporting materials. researchgate.net Their high fluorescence quantum yields and thermal stability make them attractive for these applications. researchgate.net By modifying the substituents on the anthracene core, the emission color can be tuned from blue to red.

While specific electroluminescence data for 9,9-dimethyl-9,10-dihydroanthracene is not prevalent in the literature, the general properties of dihydroanthracene derivatives suggest their potential use. The non-planar structure of this compound could be advantageous in OLEDs by preventing strong intermolecular interactions that can lead to fluorescence quenching in the solid state. However, this disruption of conjugation might also affect charge transport properties. The development of new anthracene derivatives with improved film-forming and charge transport properties is an active area of research for deep-blue emitters in OLEDs. nih.gov

Photochromic Systems Involving Dihydroanthracene Derivatives

Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. Anthracene derivatives have been investigated for their potential in photochromic systems. nih.gov

Specifically, dihydroazulene (B1262493) derivatives, which can be considered structural analogs of dihydroanthracene systems, have been shown to exhibit photochromic behavior. researchgate.net Upon irradiation, they can undergo a ring-opening reaction to form a vinylheptafulvene, which can then revert to the original dihydroazulene form. researchgate.net The switching properties of these systems can be investigated using UV-Vis absorption spectroscopy. researchgate.net

Furthermore, coordination polymers based on anthracene-9,10-dicarboxylate, a derivative of the dihydroanthracene core, have been synthesized and shown to exhibit electron transfer photochromism. nih.gov These materials show changes in their optical properties upon irradiation due to the formation of radical photoproducts. nih.gov

Singlet Molecular Oxygen Generation from Endoperoxide Derivatives

Endoperoxides of anthracene derivatives are known to be chemical sources of singlet oxygen (¹O₂). fu-berlin.de These endoperoxides can be formed by the reaction of the parent anthracene derivative with singlet oxygen, often generated through photosensitization. nih.gov The endoperoxide can then release singlet oxygen upon thermal or photochemical stimulation. fu-berlin.deresearchgate.net

The photodegradation of 9,10-dibutoxyanthracene (B1632443) in the presence of air, for example, proceeds through the formation of its endoperoxide, which is generated by the reaction with singlet oxygen. nih.gov The stability and reactivity of these endoperoxides are dependent on the substituents at the 9 and 10 positions. nih.gov The release of singlet oxygen from these endoperoxides can be utilized in various applications, including photodynamic therapy and as a chemical source for oxidation reactions. fu-berlin.de The thermolysis of anthracene endoperoxides can lead to the generation of singlet oxygen, which can be detected by its characteristic phosphorescence. researchgate.net

The dual photochemistry of anthracene-9,10-endoperoxide involves two competing pathways upon photoexcitation: cycloreversion to generate singlet oxygen and the parent anthracene, and O-O bond homolysis to form a biradical that can rearrange to other products. researchgate.net Theoretical studies have investigated the electronic states involved in these processes. nih.gov

Role of Conformational Flexibility on Photophysical Behavior

The conformational flexibility of this compound plays a crucial role in its photophysical properties. X-ray crystallography has confirmed that the central ring of this compound adopts a distinct boat conformation. nih.gov This non-planar structure disrupts the π-system of the anthracene core, distinguishing its electronic and photophysical properties from those of planar aromatic hydrocarbons.

The dihedral angle between the two fused benzene (B151609) rings is approximately 34.7 degrees. nih.gov This bent structure reduces the extent of π-conjugation, which would be expected to lead to a blue-shift in the absorption and emission spectra compared to a fully aromatic analog. The two methyl groups at the C9 position exist in axial and equatorial conformations, further contributing to the steric bulk and influencing intermolecular interactions. nih.gov This conformational rigidity, imposed by the dihydroanthracene framework and the gem-dimethyl substitution, can limit non-radiative decay pathways, potentially leading to higher fluorescence quantum yields than might otherwise be expected for a non-fully conjugated system. The reorientation of related dialkyl-cis-9,10-dihydroanthracene-9,10-endofumarates on a silver-containing stationary phase has been explained by the formation of different chelate complexes, highlighting the influence of conformation on intermolecular interactions. researchgate.net

Electrochemical Behavior and Redox Chemistry of 9,9 Dimethyl 9,10 Dihydroanthracene Derivatives

Cyclic Voltammetry Studies

Cyclic voltammetry is a powerful technique to probe the redox behavior of electroactive species. For dihydroanthracene derivatives, it provides insights into oxidation and reduction potentials, the stability of the generated radical ions and dianions, and the kinetics of electron transfer.

While specific cyclic voltammetry data for 9,9-dimethyl-9,10-dihydroanthracene is not extensively documented in publicly available literature, the electrochemical behavior can be inferred from studies on related anthracene (B1667546) and dihydroanthracene derivatives. The oxidation of 9,10-dihydroanthracene (B76342) itself is a key reaction. nih.gov The introduction of substituents, such as the dimethyl group, can be expected to alter the redox potentials.

Studies on related aromatic hydrocarbons like 9,10-diphenylanthracene (B110198) (DPA) show two successive one-electron reduction waves in aprotic solvents like dimethylformamide (DMF). nih.gov The first reduction is typically a reversible one-electron process leading to the formation of a radical anion, while the second reduction to a dianion can be irreversible. nih.gov The redox potentials are influenced by the substituents on the anthracene core. For instance, the half-wave potential for the first reduction of DPA is approximately -1.94 V versus a saturated calomel (B162337) electrode (SCE). nih.gov

For comparison, cyclic voltammetry studies on anthracene, 9-methylanthracene, and 9,10-dimethylanthracene (B165754) show that methylation of the anthracene core affects the redox potentials. aps.org Generally, electron-donating groups like methyl groups make the oxidation easier (less positive potential) and the reduction harder (more negative potential). Therefore, it can be anticipated that the this compound would exhibit specific redox potentials influenced by the electronic effects of the methyl groups.

The mechanism of electron transfer in these systems often involves a stepwise process. For the reduction of DPA, the first step is the formation of the radical anion (DPA•⁻), followed by the formation of the dianion (DPA²⁻) at a more negative potential. nih.gov The oxidation of dihydroanthracene derivatives can proceed via a proton-coupled electron transfer (PCET) mechanism, especially in the presence of a suitable base, leading to the formation of the corresponding anthracene derivative. nih.gov

Table 1: Redox Potentials of Related Anthracene Derivatives

| Compound | Redox Process | Potential (V vs. SCE) | Solvent | Reference |

| 9,10-Diphenylanthracene | R + e⁻ ⇌ R•⁻ | -1.94 (E₁/₂) | DMF | nih.gov |

| 9,10-Diphenylanthracene | R•⁻ + e⁻ → R²⁻ | -2.5 (approx.) | DMF | nih.gov |

This table provides data for a related compound to illustrate the typical range of redox potentials.

The stability of the radical ions and dianions formed during the electrochemical processes is crucial for many applications. In aprotic solvents and under carefully controlled conditions, the radical anion of 9,10-diphenylanthracene (DPA•⁻) has been shown to be fairly stable. nih.gov The stability of these species can be studied using techniques like cyclic voltammetry by observing the reversibility of the redox peaks. A reversible wave, where the ratio of the anodic to cathodic peak currents is close to unity, indicates a stable radical ion on the timescale of the experiment. nih.gov

However, these radical ions can be reactive, especially towards proton donors. The dianions are generally more reactive and less stable than the radical anions. Their stability is highly dependent on the solvent, the presence of impurities, and the nature of the counter-ion. Studies on the dimetallic salts of 9,10-dihydroanthracene have shown that the structure and solvation state of the dianion are influenced by the cation, which in turn affects the stability of the dianion.

For this compound, the gem-dimethyl groups might influence the geometry and electronic structure of the resulting radical ions and dianions, potentially affecting their stability. The steric bulk of the methyl groups could hinder intermolecular reactions that might otherwise lead to decomposition.

Controlled Potential Electrolysis and Coulometric Analysis of Related Anthracene Systems

Controlled potential electrolysis and coulometry are used to determine the number of electrons transferred in a redox reaction and to synthesize the products of the reaction on a larger scale. Coulometric experiments on the reduction of 9,10-diphenylanthracene at a potential corresponding to the first reduction wave have confirmed that it is a one-electron process, leading to the formation of the radical anion. nih.gov With careful exclusion of air and moisture, solutions of the radical anion can be prepared and their properties studied. nih.gov

These techniques have also been instrumental in understanding the subsequent reactions of the generated species. For instance, in the presence of proton donors, the electrolysis can consume more than one electron per molecule, indicating a more complex reaction pathway, often an ECE (electrochemical-chemical-electrochemical) mechanism.

Charge Transfer Properties in Dihydroanthracene Conjugates

The dihydroanthracene scaffold can be incorporated into larger molecular systems to study intramolecular and intermolecular charge transfer processes. These processes are fundamental to the operation of many organic electronic devices. In donor-acceptor systems, where a dihydroanthracene derivative might act as either the electron donor or part of the bridging unit, photoinduced electron transfer can lead to the formation of a charge-separated state.

The efficiency and lifetime of this charge-separated state are critical for applications such as artificial photosynthesis and photovoltaics. The rate of charge transfer is influenced by the distance between the donor and acceptor, the electronic coupling between them, and the reorganization energy of the system. The rigid, boat-like conformation of the central ring in this compound can provide a well-defined geometry for studying distance-dependent charge transfer. psu.educapes.gov.br

In donor-bridge-acceptor assemblies, the dihydroanthracene unit can act as a component of the bridge, influencing the electronic coupling between the donor and acceptor. The study of such systems provides valuable insights into the mechanisms of electron and energy transfer through conjugated molecular bridges. nih.gov

Potential Applications in Energy Storage Systems (e.g., Organic Redox Flow Batteries, general context)

A promising application for dihydroanthracene derivatives is in the field of energy storage, particularly in organic redox flow batteries (RFBs). These batteries utilize the reversible redox reactions of organic molecules dissolved in a liquid electrolyte to store and release energy. The ability to undergo reversible oxidation to the corresponding anthraquinone (B42736) makes dihydroanthracene derivatives attractive candidates for the negative electrolyte (anolyte) in aqueous or non-aqueous RFBs.

The in-situ electrochemical oxidation of water-soluble anthracene derivatives to their corresponding anthraquinones in a flow cell has been demonstrated as a viable method for preparing the active electrolyte material. nih.gov This approach avoids the use of hazardous chemical oxidants. The redox potential of the anthraquinone/dihydroanthracene couple can be tuned by functionalization of the aromatic rings, allowing for the design of batteries with specific cell voltages. For example, a derivative of anthrarufin, 1,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid, has been investigated as a high-solubility anolyte for alkaline redox flow batteries, exhibiting a redox potential around -0.64 V vs. Ag/AgCl. rsc.org

The stability of the different redox states (dihydroanthracene, radical ion, and anthraquinone) is a critical factor for the long-term performance and cycle life of the battery. The gem-dimethyl substitution in this compound could potentially enhance the stability of the molecule, making it a more robust candidate for these applications.

Computational Scrutiny of this compound: A Theoretical Perspective

The study of this compound, a substituted polycyclic aromatic hydrocarbon, extends into the realm of computational chemistry, where theoretical modeling provides profound insights into its molecular structure, electronic properties, and potential reactivity. Through the application of sophisticated computational methods, researchers can elucidate characteristics that are often challenging to observe experimentally. This article delves into the computational and theoretical examination of this compound, focusing on Density Functional Theory (DFT) calculations, molecular dynamics simulations, and other theoretical approaches to unravel its chemical nature.

Explorations in Biological and Medicinal Chemistry Limited Scope for 9,9 Dimethyl 9,10 Dihydroanthracene

Cytotoxic Properties of Related Dihydroanthracene Analogs

While 9,9-Dimethyl-9,10-dihydroanthracene itself has not been extensively studied for its biological activity, various derivatives of dihydroanthracene have been synthesized and evaluated for their cytotoxic properties. For example, a series of 9,10-dihydroanthracene-9,10-α,β-succinimide derivatives have been synthesized and screened for their cytotoxicity against several human cancer cell lines. researchgate.net Some of these compounds exhibited interesting cytotoxic profiles against cell lines such as T47D (breast cancer), NCI H-522 (lung cancer), HCT-15 (colon cancer), PA1 (ovarian cancer), and HepG-2 (liver cancer). researchgate.net

Potential as Anticancer Agents (based on structural similarities to bioactive compounds)

The anthracene (B1667546) and anthraquinone (B42736) scaffolds are present in a number of clinically used anticancer drugs, such as doxorubicin (B1662922) and mitoxantrone. The structural similarity of dihydroanthracene derivatives to these bioactive compounds has prompted research into their potential as anticancer agents. Studies have shown that certain derivatives of 9,10-dihydro-9,10-ethanoanthracene (B1295376) can modulate drug efflux in multidrug-resistant cancer cells. The structural features of these molecules, including the aromatic rings and the nature of the side chains, are important for their activity.

Utility in Studying Molecular Interactions and Biological Processes

The rigid, well-defined three-dimensional structure of the dihydroanthracene core makes it a valuable tool for studying molecular interactions. By attaching various functional groups to this scaffold, researchers can design molecules that can interact with biological targets in a specific manner. For instance, dihydroanthracene derivatives have been used to probe the binding of small molecules to DNA. The ability to systematically modify the structure of these compounds allows for the investigation of structure-activity relationships and the optimization of their biological effects.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Findings

Research on 9,9-Dimethyl-9,10-dihydroanthracene has provided foundational insights into the structural and conformational properties of non-planar polycyclic aromatic hydrocarbons. The most significant academic contribution is the detailed elucidation of its single-crystal X-ray structure. nih.govresearchgate.net Studies have definitively established that the molecule adopts a distinctive conformation where the central ring is non-aromatic and assumes a boat shape. nih.govresearchgate.netnih.gov This structural feature results in a significant dihedral angle of 34.7(9)° between the two flanking benzene (B151609) rings. nih.govresearchgate.netnih.gov

A key finding from this structural analysis is the disposition of the two methyl groups at the C9 position; one occupies an axial position while the other is equatorial. nih.govresearchgate.netnih.gov This arrangement is crucial as it locks the molecule into its rigid, three-dimensional structure. The crystal packing of the compound is stabilized by weak intermolecular C-H···π interactions. nih.govresearchgate.net

While research directly focused on the applications of this compound is limited, its structural characteristics are highly relevant in the broader context of materials science. The rigid, non-planar dihydroanthracene core is a valuable motif in designing materials for organic electronics. For instance, related dihydroacridine derivatives, which share a similar bent structure, have been successfully used to create bipolar host materials for high-efficiency organic light-emitting diodes (OLEDs). researchgate.net The steric bulk provided by the gem-dimethyl groups is a recognized strategy to control intermolecular interactions and prevent aggregation-induced quenching, a common issue in luminescent materials. polymer.cn

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₆H₁₆ |

| Formula Weight | 208.29 g/mol |

| Temperature | 173 K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 12.7042 (15) Å |

| b | 7.4882 (7) Å |

| c | 13.177 (2) Å |

| β | 107.787 (14)° |

| Volume | 1193.7 (3) ų |

| Z | 4 |

| Dihedral Angle (between benzene rings) | 34.7 (9)° |

| Data Source | nih.govresearchgate.net |

Table 2: Computed Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₆ |

| Molecular Weight | 208.30 g/mol |

| XLogP3 | 4.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 0 |

| Exact Mass | 208.125200510 Da |

| Data Source | nih.gov |

Unresolved Challenges and Open Research Questions in the Field

Despite the precise structural data available, significant gaps remain in the understanding and application of this compound. The research has been heavily concentrated on its static, solid-state structure, leaving its dynamic and functional properties largely unexplored.

A primary unresolved challenge is the comprehensive characterization of its photophysical and electrochemical properties. Key questions include:

What are the absorption and emission characteristics of this molecule?

What is its fluorescence quantum yield and how does it compare to its planar anthracene (B1667546) counterpart?

What are its oxidation and reduction potentials, and how does the non-planar, saturated central ring affect charge transport capabilities?

Furthermore, the influence of the gem-dimethyl substitution on the molecule's properties, beyond steric effects, is not fully understood. How does this specific substitution pattern modulate the electronic structure and energy levels compared to the parent 9,10-dihydroanthracene (B76342) or other 9,10-disubstituted analogs? Answering this requires detailed computational studies correlated with experimental spectroscopic data. The lack of reported synthetic derivatization strategies for this specific compound also presents a challenge, limiting its incorporation into more complex functional systems.

Emerging Trends and Prospective Research Avenues for this compound

The future of research on this compound is likely to be in its application as a core building block for advanced functional materials. The most promising avenue is in the field of organic electronics, particularly for OLEDs. The emerging trend is to design host materials that possess a high triplet energy and good charge transport properties while maintaining morphological stability. The rigid, three-dimensional structure of the this compound unit makes it an excellent candidate for a scaffold to which functional chromophoric or charge-transporting moieties can be attached.

Prospective research should therefore focus on:

Synthesis of Derivatives: Developing synthetic methodologies to functionalize the peripheral aromatic rings of the this compound core. This would allow for the tuning of its electronic properties and solubility.

Host Materials for TADF-OLEDs: Incorporating this unit into the design of host materials for Thermally Activated Delayed Fluorescence (TADF) emitters. Its rigid structure could effectively separate guest molecules, preventing aggregation and improving device efficiency and lifetime.

Bipolar Materials: Creating novel bipolar compounds by attaching both electron-donating and electron-accepting groups to the dihydroanthracene framework, leveraging the success seen with similar dihydroacridine structures. researchgate.net

Mechanistic Studies: Investigating the excited-state dynamics and charge-transfer properties of new derivatives through techniques like femtosecond transient absorption spectroscopy to build a clear structure-property relationship. researchgate.net

Broader Scientific and Technological Impact of Research on this Compound

The scientific impact of research on this compound lies in its contribution to fundamental organic chemistry. It serves as a textbook example of how interrupting a conjugated system in a polycyclic aromatic hydrocarbon drastically alters its geometry from planar to a defined three-dimensional structure. nih.govresearchgate.net This provides a valuable data point for computational chemists and materials scientists seeking to predict and control the shape and packing of organic molecules.

The potential technological impact is significant, though currently unrealized. If the prospective research avenues are successfully explored, derivatives of this compound could play a crucial role in the next generation of electronics. Its use as a structural motif could lead to the development of more stable, efficient, and longer-lasting OLEDs for displays and solid-state lighting. By providing a rigid, insulating core, it could help overcome key failure mechanisms in current organic electronic devices, thereby contributing to the advancement of energy-efficient technologies and high-performance flexible electronics.

Q & A

Basic Research Questions

Q. What are the key methods for synthesizing 9,9-dimethyl-9,10-dihydroanthracene?

- Methodology :

- Cyclization with pyrophosphoric acid (PPA) : React 2-(2-benzylphenyl)-2-propanol with PPA under reflux (100°C for 2 hours), followed by cooling and crystallization from pentane .

- Silicon-mediated regioselective alkylation : Deprotonate 9-(trimethylsilyl)-9,10-dihydroanthracene and alkylate with methyllithium, yielding 9,9-dimethyl derivatives in ~80–90% yields .

Q. What structural features characterize this compound?

- Key Findings :

- The central benzene ring adopts a boat conformation (puckering parameters: ) .

- Methyl groups occupy axial and equatorial positions at the boat apex, creating a dihedral angle of between fused benzene rings .

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray Crystallography : Resolve boat conformation and methyl group orientations (R-factor = 0.050, wR-factor = 0.144) .

- Carbon-13 NMR : Detect conformational averaging in solution (e.g., chemical shifts at for methyl carbons) .

Advanced Research Questions

Q. How do computational methods explain conformational dynamics in this compound?

- Methodology :

- Molecular Mechanics (MM2/MMPI) : Calculate energy minima for boat vs. planar conformations. Results show a slight preference for boat conformers () due to steric strain .

- NMR Coupling Constants : Compare values (e.g., axial vs. equatorial methyl groups) to validate computational predictions .

Q. What challenges arise in synthesizing derivatives of this compound?

- Key Issues :

- Steric Hindrance : Methyl groups impede electrophilic substitution at C9/C10. Use directing groups (e.g., boronate esters) to functionalize peripheral positions .

- Byproduct Formation : Condensation with aldehydes (e.g., benzaldehyde) may yield undesired dihydroanthracene derivatives; optimize via low-temperature reactions (<0°C) .

Q. How is this compound applied in materials science, particularly OLEDs?

- TADF Emission : Incorporate into sky-blue OLED emitters (e.g., DMAC-TRZ) for high external quantum efficiency (). The dimethyl groups enhance rigidity, reducing non-radiative decay .

- Device Fabrication : Co-deposit with host matrices (e.g., CBP) via vacuum sublimation; monitor purity () to minimize excimer formation .

Q. How to resolve contradictions between experimental and computational data?

- Case Study : Discrepancies in NMR chemical shifts (solution) vs. X-ray geometries (solid-state):

- Solution : Perform variable-temperature NMR to detect dynamic averaging. For example, coalescence temperatures indicate conformational interconversion .

- Solid-State Analysis : Compare with neutron diffraction to refine H-atom positions in X-ray models .

Q. What strategies enable regioselective derivatization of this compound?

- Electrophilic Substitution :

- Nitration : Use at 0°C to target C2/C7 positions (electron-rich due to methyl hyperconjugation) .

- Oxidation : React with in acetic acid to yield anthraquinone derivatives (monitor via TLC; in benzene) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.